molecular formula C22H25N5O2S2 B2760928 2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886915-26-0

2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer B2760928
CAS-Nummer: 886915-26-0
Molekulargewicht: 455.6
InChI-Schlüssel: WKJIARFTCOCMDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H25N5O2S2 and its molecular weight is 455.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Studies

Compounds with structural similarities to 2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been explored for their neuropharmacological properties, particularly focusing on serotonin receptors. For instance, the study by Rabiner et al. (2002) on 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors, which play a crucial role in the pathophysiology and treatment of anxiety and depression, indicates the potential of related compounds in the development of novel treatments for these disorders (Rabiner et al., 2002). Such studies underscore the significance of these compounds in advancing our understanding of the neuropharmacological mechanisms underlying various psychiatric conditions.

Drug Metabolism and Pharmacokinetics

The metabolism and pharmacokinetic profile of drugs are crucial for their development and therapeutic efficacy. Research by Christopher et al. (2010) on the metabolism and disposition of BMS-690514, an inhibitor targeting growth factor receptors, offers insights into the metabolic pathways, absorption, and excretion of structurally complex compounds (Christopher et al., 2010). This research area is fundamental for the development of new drugs, including those with structures similar to the compound , ensuring they are safe, effective, and have an optimal therapeutic profile.

Novel Psychoactive Substances and Their Effects

The study of novel psychoactive substances (NPS) has gained importance due to the rapid emergence of new recreational drugs. Research into the subjective effects, pharmacology, and toxicity of these compounds, as demonstrated in studies like those by Rust et al. (2012) on the prevalence of new psychoactive substances in hair samples, highlights the importance of understanding the impact of these substances on human health (Rust et al., 2012). Such investigations provide critical information for public health officials, clinicians, and researchers, informing policy and therapeutic interventions.

Imaging Studies in Neuroscience

Imaging studies, particularly those utilizing positron emission tomography (PET), have been instrumental in mapping the distribution of neurotransmitter receptors in the brain. Compounds labeled with radioactive isotopes serve as valuable tools in these studies, enabling the visualization of receptor sites and the assessment of drug-receptor interactions in vivo. The work by Pike et al. (1996) on delineating 5-HT1A receptors in the human brain illustrates the application of chemically complex ligands in neuroimaging, contributing to our understanding of neurological and psychiatric disorders (Pike et al., 1996).

Eigenschaften

IUPAC Name

2-ethyl-5-[[4-(4-methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S2/c1-3-18-23-22-27(24-18)21(28)20(31-22)19(17-5-4-14-30-17)26-12-10-25(11-13-26)15-6-8-16(29-2)9-7-15/h4-9,14,19,28H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJIARFTCOCMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.